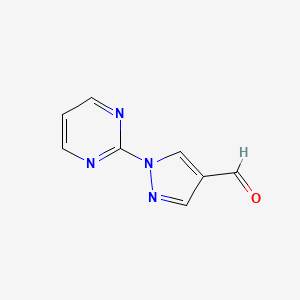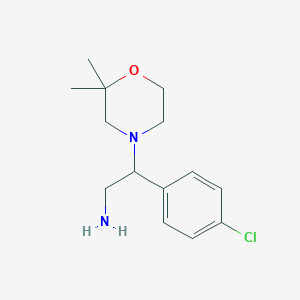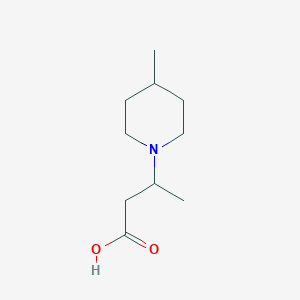![molecular formula C9H12F3N3 B1418991 3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine CAS No. 1153265-18-9](/img/structure/B1418991.png)
3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine
Descripción general
Descripción
“3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine” is a chemical compound that is used as a reactant for the synthesis of positive allosteric modulators of metabotropic glutamate receptor subtype 4 and 5-HT7 receptor ligands .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine” include a molecular weight of 219.21 . The compound is a powder at room temperature . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study by Shevchuk et al. (2012) details the synthesis of 3- and 4-(1H-azol-1-yl)piperidines, a category that includes compounds similar to 3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine. This process involves the arylation of azoles with bromopyridines and subsequent reduction, indicating a method for creating variants of the compound (Shevchuk et al., 2012).
Biological Activity and Potential Therapeutic Applications
- Neurological Disorders: Wright et al. (1999) identified 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, suggesting potential therapeutic applications in neurological disorders, such as Parkinson's disease (Wright et al., 1999).
- Anti-Inflammatory Agents: A study by Li et al. (2015) discovered novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives with significant anti-inflammatory activity, indicating the potential of related compounds in treating inflammation (Li et al., 2015).
Chemical Synthesis and Structural Studies
- Research by Mundwiler et al. (2004) on mixed ligand tricarbonyl complexes, involving imidazole and benzyl isocyanide, highlights the versatility of imidazole derivatives in complex chemical syntheses. This research is pertinent to understanding the broader chemical applications of 3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine (Mundwiler et al., 2004).
Antimicrobial Activity
- A study by Anisetti et al. (2012) synthesized novel quinolinone derivatives with significant antimicrobial activity, providing insight into the potential antimicrobial applications of related compounds, such as 3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine (Anisetti et al., 2012).
Safety And Hazards
The safety data sheet for a similar compound, “4-(Trifluoromethyl)piperidine hydrochloride”, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions may apply to “3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine”.
Propiedades
IUPAC Name |
3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3/c10-9(11,12)7-5-14-8(15-7)6-2-1-3-13-4-6/h5-6,13H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRVZTOQDFOBGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



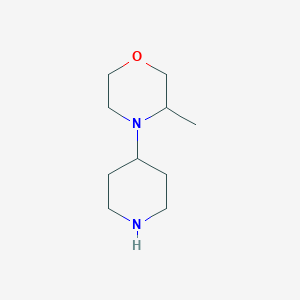

![4-{[(Oxan-2-ylmethyl)(propan-2-yl)amino]methyl}aniline](/img/structure/B1418910.png)
![N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B1418911.png)
![[2-(Ethylsulfanyl)pyridin-4-yl]methanamine](/img/structure/B1418912.png)
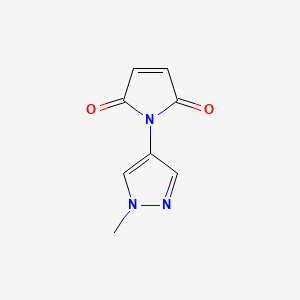

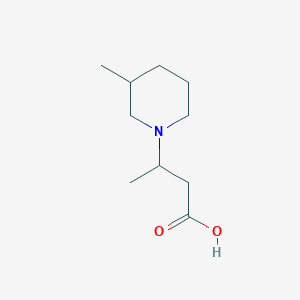

![N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide](/img/structure/B1418918.png)
![4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol](/img/structure/B1418922.png)
